![molecular formula C9H11NO3S B1461343 methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 258353-46-7](/img/structure/B1461343.png)
methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Overview
Description
“Methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate” is a chemical compound with the CAS Number: 258353-46-7 . Its molecular formula is C9H11NO3S and it has a molecular weight of 213.25 . The IUPAC name for this compound is methyl 2-amino-1,4,5,7-tetrahydro-1lambda3-thieno [2,3-c]pyran-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12NO3S/c1-12-9(11)7-5-2-3-13-4-6(5)14-8(7)10/h14H,2-4,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.25 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing new heterocyclic systems involving the chemical structure similar to "methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate." For instance, the annelation of the 2-aminopyran-4-one ring to condensed thiophenes has led to the formation of previously unreported derivatives. These compounds are essential for further chemical transformations and applications in material science and pharmaceutical chemistry (Volovenko et al., 1983).
Anticonvulsant Activity
A study optimized the conditions for the Gewald synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans, leading to the development of new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines. These synthesized compounds were examined for their anticonvulsant activity, demonstrating the potential of such derivatives in medical research and drug development (Paronikyan et al., 2020).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds based on the thieno[3,2-c]pyrazole derivative, which shares a similar structural motif with "this compound," has been explored for antimicrobial evaluation. These new compounds showed moderate to high antimicrobial activity against various microorganisms, suggesting their potential in developing new antimicrobial agents (Aly, 2016).
Material Science Applications
The synthesis and properties of related thiopyrano-compounds have been studied for their potential applications in material science. For instance, the synthesis of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, a compound with a similar structural framework, has been explored for its reactivity and potential use in developing new materials with unique properties (Scrowston & Shaw, 1976).
properties
IUPAC Name |
methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-9(11)7-5-2-3-13-4-6(5)14-8(7)10/h2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKNGXBONUHGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCOC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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